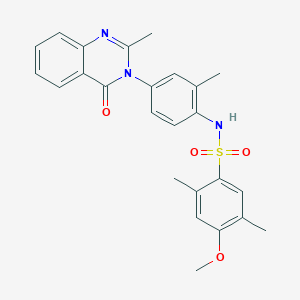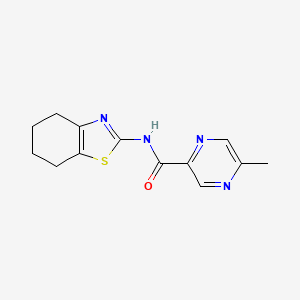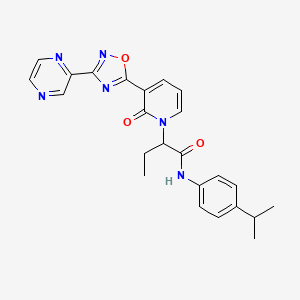![molecular formula C15H20N2O3S B2753035 N-(butan-2-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898419-52-8](/img/structure/B2753035.png)
N-(butan-2-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a derivative of quinoline-8-sulfonamides . Quinoline-8-sulfonamides are known to be inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase . This compound is also related to pyrrolo[3,2,1-ij]quinoline-4-one derivatives, which have been used for treating tuberculosis .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of quinoline derivatives involves a benzene ring fused with a pyridine moiety . The sulfonamide group participates in both intra- and intermolecular hydrogen bonding .Chemical Reactions Analysis
The reactions of quinoline-8-sulfenyl halides with cycloalkenes (cyclopentene, cyclohexene, and cyclooctene), 2,5-dihydrofuran, and 3,4-dihydro-2H-pyran have been studied .Physical and Chemical Properties Analysis
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Applications De Recherche Scientifique
Sulfonamide Hybrids and Biological Activities
Sulfonamides are a crucial class of drugs with a diverse range of pharmacological activities. Research has shown that sulfonamide-based compounds, including those with structures similar to the specified chemical, possess activities such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain. The development of two-component sulfonamide hybrids, incorporating structures like quinolines and pyrroloquinolines, has been highlighted for their potential in various therapeutic applications. Specifically, these hybrids demonstrate significant promise in the synthesis and biological activity of novel agents with potential pharmacological uses (Ghomashi et al., 2022).
Cycloauration and Metallacyclic Complexes
Studies involving the cycloauration of sulfonamides, including pyridyl and quinolyl derivatives, have led to the formation of metallacyclic complexes. These complexes are coordinated through nitrogen atoms and exhibit interesting properties, although they show low activity against certain cancer cells. This research opens avenues for exploring the use of such complexes in various fields, including medicinal chemistry and materials science (Kilpin et al., 2008).
Novel Synthesis Methods for Heterocycles
Innovative synthetic methods for N-heterocycle-fused compounds, including pyrroloquinolines, have been reported. These methods leverage solvents like dimethyl sulfoxide for the efficient synthesis of a range of products, demonstrating the versatility of such compounds in drug development and organic chemistry. The synthesis of quinoxaline derivatives, for instance, highlights the potential for creating diverse molecular structures with significant biological activity (Xie et al., 2017).
Antimicrobial and Antifungal Applications
Research into quinoline and pyrroloquinoline derivatives has shown their effectiveness as antimicrobial and antifungal agents. Synthesis of new compounds with these structures has led to the discovery of agents with high activity against Gram-positive bacteria, showcasing the potential of sulfonamide-based compounds in combating microbial infections (No authors listed, 2019).
Mécanisme D'action
Safety and Hazards
While specific safety data for “N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is not available, it’s important to handle all chemical compounds with care. For instance, sec-butyl alcohol, a related compound, is known to be flammable and can cause serious eye irritation and respiratory issues .
Orientations Futures
The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells and provides further directions for future research .
Propriétés
IUPAC Name |
N-butan-2-yl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-10(2)16-21(19,20)13-8-11-4-5-14(18)17-7-6-12(9-13)15(11)17/h8-10,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGHSOCGQBHHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)
![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
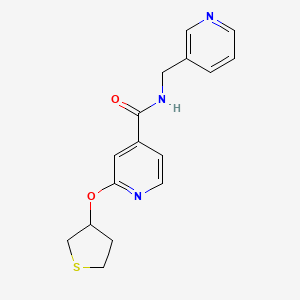
![Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)
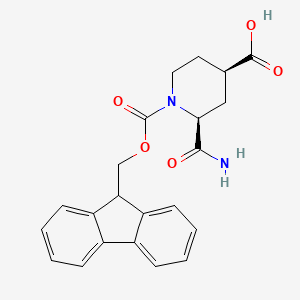
![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)
![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)
![5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2752966.png)
